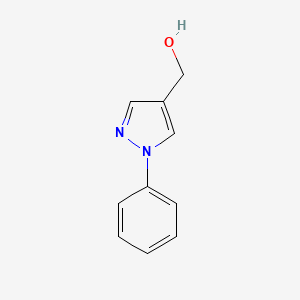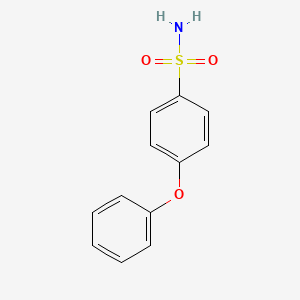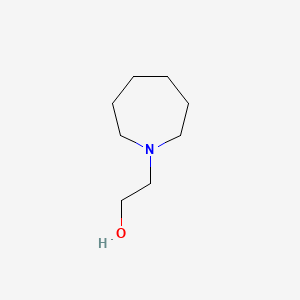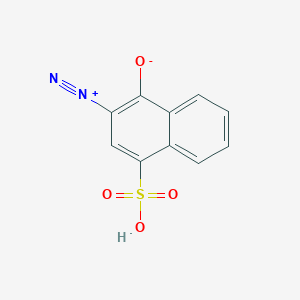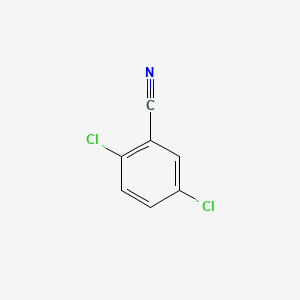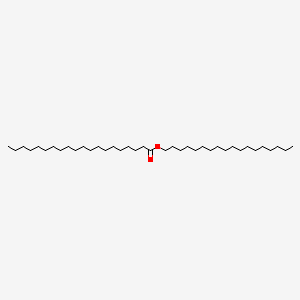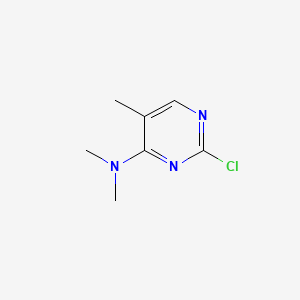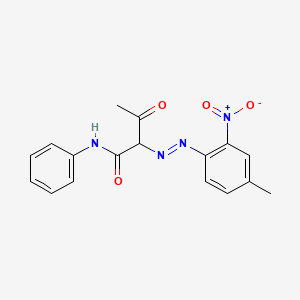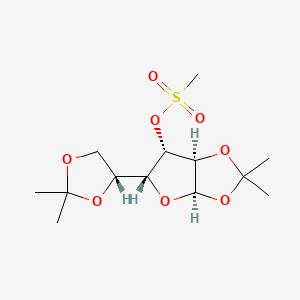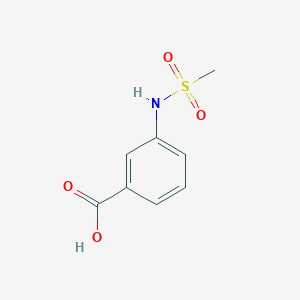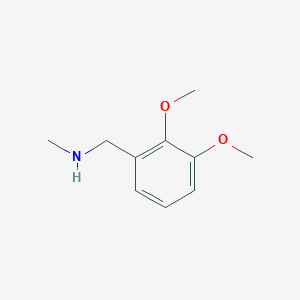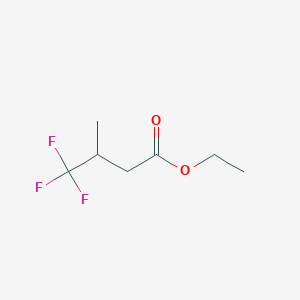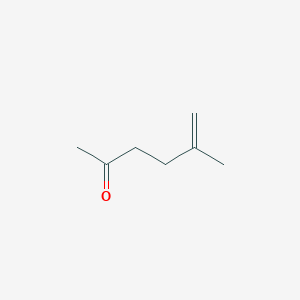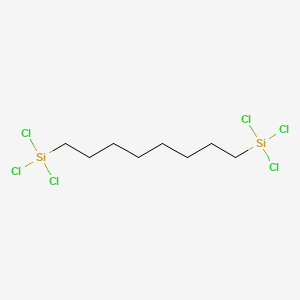
辛烷-1,8-二基双(三氯硅烷)
描述
Octane-1,8-diylbis(trichlorosilane) is an organosilicon compound with the chemical formula C8H18Cl6Si2. It is a colorless, odorless liquid that is highly volatile, hygroscopic, and flammable. Octane-1,8-diylbis(trichlorosilane) is used in a variety of scientific and industrial applications, including as a precursor in organic synthesis, as a reagent for the synthesis of organosilicon compounds, as a catalyst in the synthesis of polymers, and as a lubricant in some cases. It is also used as a solvent for organic compounds, as an anti-foaming agent, and as an intermediate in the manufacture of pharmaceuticals.
科学研究应用
新型笼型聚碳硅烷
辛烷-1,8-二基双(三氯硅烷) 已在新型笼型聚碳硅烷的合成中得到探索,为材料化学的进步做出了贡献。清水等人 (1998) 的一项研究详细介绍了十二甲基-2,3,5,6,7,8-六硅杂双环[2.2.2]辛烷的制备和表征,通过硅化工艺,深入了解了这些化合物的结构和紫外光谱性质 (清水、稻增、西原和 Hiyama,1998)。
氢化硅化催化
该化合物的衍生物已显示出催化氢化硅化反应的功效,这是有机硅化学中的一项重要工艺。Bennett、Eaborn 和 Jackson (1970) 发现,在紫外线照射下,三氯硅烷向 1-辛烯等烯烃的加成是由双(三甲基甲硅烷基)汞有效催化的,从而导致有机硅化合物的产率很高 (Bennett、Eaborn 和 Jackson,1970)。
与有机醚的反应
辛烷-1,8-二基双(三氯硅烷) 衍生物与有机醚的相互作用一直是研究的课题,为反应机理提供了有价值的信息。Jackson、Malek 和 Özaslan (1981) 研究了三氯硅烷与环己基辛基醚的反应,表明三氯甲硅烷基在醚氧原子处发生 SH2 进攻,导致显著的有机转化 (Jackson、Malek 和 Özaslan,1981)。
缩聚反应
对包括辛烷-1,8-二基双(三氯硅烷) 在内的高级烷基三氯硅烷的缩聚反应的研究,为在材料科学中具有潜在应用的低聚物和聚合物的合成提供了见解。Andrianov 和 Izmaylov (1967) 得出结论,高级烷基三氯硅烷的水解导致富含羟基的低聚物,促进了我们对倍半硅氧烷化学的理解 (Andrianov 和 Izmaylov,1967)。
属性
IUPAC Name |
trichloro(8-trichlorosilyloctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl6Si2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGILDCJZMQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966592 | |
| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octane-1,8-diylbis(trichlorosilane) | |
CAS RN |
52217-53-5 | |
| Record name | 1,1′-(1,8-Octanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane-1,8-diylbis(trichlorosilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diylbis[trichlorosilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

